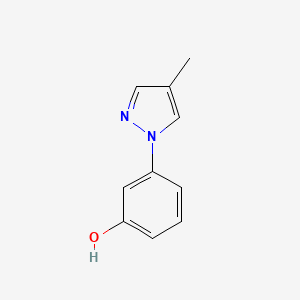
3-(4-methyl-1H-pyrazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of pyrazole and phenol, and its synthesis method involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. MPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its ability to interact with ROS and undergo a redox reaction, resulting in the production of a fluorescent product. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a stable radical intermediate that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit a wide range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways in cells. 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments include its high sensitivity and selectivity for ROS, as well as its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 3-(4-methyl-1H-pyrazol-1-yl)phenol, including its potential toxicity at high concentrations and the need for specialized equipment to detect its fluorescent signal.
将来の方向性
There are many potential future directions for research involving 3-(4-methyl-1H-pyrazol-1-yl)phenol. One area of interest is the development of new fluorescent probes based on the structure of 3-(4-methyl-1H-pyrazol-1-yl)phenol, with improved sensitivity and selectivity for ROS. Another area of research is the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Finally, there is also interest in studying the potential toxic effects of 3-(4-methyl-1H-pyrazol-1-yl)phenol at high concentrations, in order to better understand its safety profile for use in research and potential therapeutic applications.
合成法
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or chromatography. The yield of 3-(4-methyl-1H-pyrazol-1-yl)phenol can vary depending on the reaction conditions, but typically ranges from 50-80%.
科学的研究の応用
3-(4-methyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases such as cancer and neurodegenerative disorders. 3-(4-methyl-1H-pyrazol-1-yl)phenol has been found to exhibit high sensitivity and selectivity for ROS, making it a valuable tool for researchers in this field.
特性
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)